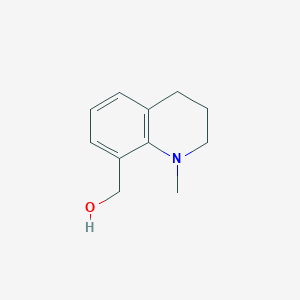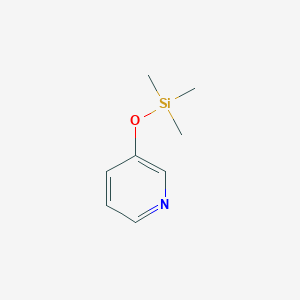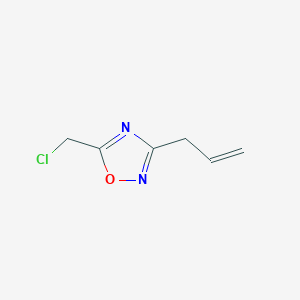![molecular formula C12H19BO3 B8641536 [4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid](/img/structure/B8641536.png)
[4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid
Vue d'ensemble
Description
[4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxypentan-3-yl group and a methyl group. The unique structure of this compound makes it valuable in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-methylphenylboronic acid with 3-hydroxypentan-3-yl magnesium bromide under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The boronic acid group can be reduced to form a boronate ester.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 4-(3-oxopentan-3-yl)-2-methylphenylboronic acid.
Reduction: Formation of boronate esters.
Substitution: Formation of substituted phenylboronic acids.
Applications De Recherche Scientifique
[4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential use in cancer therapy and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of [4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and drug design. The hydroxyl group may also participate in hydrogen bonding and other non-covalent interactions, further enhancing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(3-Hydroxypentan-3-yl)-2-propylphenyl)boronic acid
- (4-(3-Hydroxypentan-3-yl)-2-ethylphenyl)boronic acid
Uniqueness
[4-(3-Hydroxypentan-3-yl)-2-methylphenyl]boronic acid is unique due to its specific substitution pattern on the phenyl ring. The presence of both a hydroxypentan-3-yl group and a methyl group provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in specialized applications where precise molecular interactions are required.
Propriétés
Formule moléculaire |
C12H19BO3 |
|---|---|
Poids moléculaire |
222.09 g/mol |
Nom IUPAC |
[4-(3-hydroxypentan-3-yl)-2-methylphenyl]boronic acid |
InChI |
InChI=1S/C12H19BO3/c1-4-12(14,5-2)10-6-7-11(13(15)16)9(3)8-10/h6-8,14-16H,4-5H2,1-3H3 |
Clé InChI |
DRKPCBJQZKMLLK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)C(CC)(CC)O)C)(O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[3-(3-Bromophenyl)oxetan-3-yl]acetic acid](/img/structure/B8641496.png)
![4-{[(Benzyloxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid](/img/structure/B8641497.png)






